7-Methoxy-2-(propan-2-yl)-1-benzofuran
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Overview
Description
2-Isopropyl-7-methoxybenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an isopropyl group at the second position and a methoxy group at the seventh position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-7-methoxybenzofuran can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyphenylpropargyl ethers. This method typically uses hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in acetonitrile to facilitate the cyclization process . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by cyclization .
Industrial Production Methods: Industrial production of 2-Isopropyl-7-methoxybenzofuran often employs catalytic strategies to enhance yield and efficiency. For instance, the use of palladium nanoparticles as catalysts in a one-pot synthesis has been reported to be effective. This method allows for the recycling and reuse of the catalyst without significant loss of activity .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-7-methoxybenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the production of polymers and dyes due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Isopropyl-7-methoxybenzofuran involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as tyrosinase and carbonic anhydrase, which play crucial roles in various biological processes . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic pathways .
Comparison with Similar Compounds
- Amiodarone
- Angelicin
- Bergapten
- Nodekenetin
- Xanthotoxin
- Usnic Acid
Properties
CAS No. |
91301-21-2 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
7-methoxy-2-propan-2-yl-1-benzofuran |
InChI |
InChI=1S/C12H14O2/c1-8(2)11-7-9-5-4-6-10(13-3)12(9)14-11/h4-8H,1-3H3 |
InChI Key |
QCCWDSIXNIZCIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(O1)C(=CC=C2)OC |
Origin of Product |
United States |
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